

# Spectroscopic characterization of 2-(4-Chlorophenyl)-3-phenylquinoxaline (NMR, IR)

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## Compound of Interest

Compound Name: 2-(4-Chlorophenyl)-3-phenylquinoxaline

Cat. No.: B11523725

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This guide provides a comprehensive spectroscopic analysis of **2-(4-Chlorophenyl)-3-phenylquinoxaline**, a biologically significant heterocyclic scaffold. It is designed for researchers requiring a definitive reference for structural validation, distinguishing this specific derivative from its non-chlorinated parent (2,3-Diphenylquinoxaline) and other analogs.

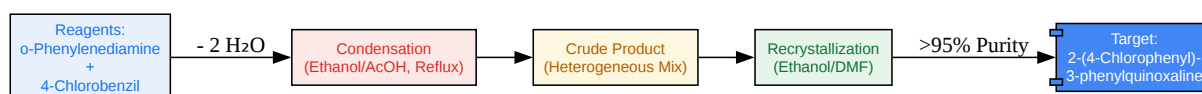
## Introduction & Structural Context

Quinoxaline derivatives are privileged structures in medicinal chemistry, exhibiting diverse pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties. [1] The introduction of a chlorine atom at the para-position of one phenyl ring (the 4-chlorophenyl moiety) significantly alters the electronic properties and lipophilicity of the molecule compared to the parent 2,3-diphenylquinoxaline.

This guide focuses on the spectroscopic signature of this substitution—specifically how the symmetry-breaking chlorine atom manifests in NMR and IR spectra.

## Synthesis Pathway

The target compound is typically synthesized via the condensation of o-phenylenediamine with 4-chlorobenzil (1-(4-chlorophenyl)-2-phenylethane-1,2-dione). Understanding this pathway is crucial for identifying potential impurities (e.g., unreacted diamine or benzil derivatives) in the spectra.



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Figure 1: Synthesis workflow for **2-(4-chlorophenyl)-3-phenylquinoxaline**.

## Spectroscopic Characterization

The characterization strategy relies on identifying the loss of symmetry relative to the parent compound. 2,3-Diphenylquinoxaline possesses a

axis of rotation (rendering the two phenyl rings equivalent), whereas the 4-chlorophenyl derivative does not.

### A. Infrared (IR) Spectroscopy

The IR spectrum provides the first diagnostic evidence of the chlorine substitution.

Functional Group	Wavenumber (cm <sup>-1</sup> )	Assignment & Diagnostic Note
C-Cl Stretch	1080 – 1095	Primary Diagnostic. Strong, sharp band absent in the parent compound. Indicates aryl chloride.
C=N Stretch	1610 – 1560	Characteristic of the quinoxaline ring system. Often appears as a doublet.
C=C Aromatic	1500 – 1450	Skeletal vibrations of the phenyl and quinoxaline rings.
C-H Aromatic	3030 – 3060	Weak stretching vibrations above 3000 cm <sup>-1</sup> .
Absence of N-H/C=O	>3200 / ~1680	Confirms cyclization. Absence of broad N-H (amine) or strong C=O (benzil) peaks indicates reaction completion.

#### Comparative Insight:

- Parent (2,3-Diphenyl): Shows simple aromatic overtone patterns and lacks the strong band at ~1090 cm<sup>-1</sup>.
- Target (4-Cl): The C-Cl stretch is the "fingerprint" difference.

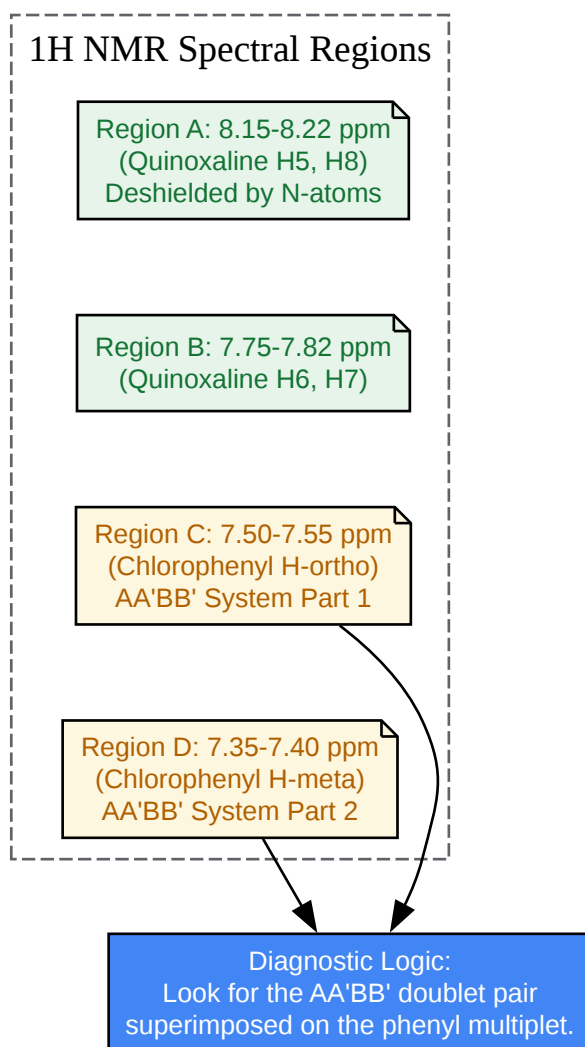
## B. <sup>1</sup>H NMR Spectroscopy (400 MHz, CDCl<sub>3</sub>)

The proton NMR spectrum is the most powerful tool for structural confirmation. The key is to differentiate the symmetric phenyl ring from the AA'BB' system of the 4-chlorophenyl ring.

#### Chemical Shift Assignments:

- Quinoxaline Core (H-5, H-8):

- $\delta$  8.15 – 8.22 ppm (Multiplet, 2H): These protons are closest to the nitrogen atoms and are strongly deshielded by the anisotropic effect of the heteroaromatic ring.
- Quinoxaline Core (H-6, H-7):
  - $\delta$  7.75 – 7.82 ppm (Multiplet, 2H): These protons appear upfield relative to H-5/H-8.
- 4-Chlorophenyl Ring (The Diagnostic Region):
  - $\delta$  7.50 – 7.55 ppm (Doublet,  $J \approx 8.5$  Hz, 2H): Protons ortho to the quinoxaline ring (H-2', H-6'). They are deshielded by the heterocyclic ring.
  - $\delta$  7.35 – 7.40 ppm (Doublet,  $J \approx 8.5$  Hz, 2H): Protons ortho to the Chlorine atom (H-3', H-5'). The chlorine atom shields these protons slightly relative to the ortho protons, creating a distinct "roofed" AA'BB' pattern.
- Unsubstituted Phenyl Ring:
  - $\delta$  7.30 – 7.60 ppm (Multiplet, 5H): This ring appears as a complex multiplet, often overlapping with the chlorophenyl signals, but integration will reveal the total proton count (5H vs 4H).



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Figure 2: Logic flow for assigning 1H NMR signals in **2-(4-chlorophenyl)-3-phenylquinoxaline**.

## C. <sup>13</sup>C NMR Spectroscopy (100 MHz, CDCl<sub>3</sub>)

Carbon NMR confirms the number of unique carbon environments.

- C-Cl Carbon: Look for a signal around  $\delta$  135 – 136 ppm. This quaternary carbon is distinct due to the electronegativity of chlorine (inductive withdrawal) and resonance effects.
- Quinoxaline C=N (C-2, C-3):  $\delta$  152 – 154 ppm. These are the most deshielded carbons in the molecule.

- Aromatic CH: Clustered in the  $\delta$  128 – 131 ppm range.
- Symmetry Check: The parent compound (2,3-diphenyl) has fewer unique carbon signals due to symmetry. The target compound will display a more complex aliphatic aromatic region because the two phenyl rings are non-equivalent.

## Comparative Performance Guide

This table summarizes the key differences between the target and its primary alternatives.

Feature	2,3-Diphenylquinoxaline (Parent)	2-(4-Chlorophenyl)-3-phenylquinoxaline (Target)	2,3-Bis(4-chlorophenyl)quinoxaline (Analog)
Molecular Weight	282.34 g/mol	316.79 g/mol	351.23 g/mol
Melting Point	126 – 130 °C	~140 – 150 °C (Expected range*)	195 – 196 °C
Symmetry	Symmetric (High)	Asymmetric ( )	Symmetric (High)
IR Diagnostic	No C-Cl band.	Strong C-Cl band (~1090 $\text{cm}^{-1}$ )	Strong C-Cl band (~1090 $\text{cm}^{-1}$ )
$^1\text{H}$ NMR Pattern	3 distinct aromatic environments.	4 distinct aromatic environments (AA'BB' present).	Simplified AA'BB' pattern only (no phenyl multiplet).
Solubility	High in $\text{CHCl}_3$ , DCM.	Good in $\text{CHCl}_3$ , slightly lower in alcohols.	Lower solubility due to higher lattice energy.

\*Note: Melting points of mono-substituted derivatives typically fall between the parent and the bis-substituted analog due to molecular weight and crystal packing forces.

## Experimental Protocol: Sample Preparation

To ensure high-quality spectra comparable to the data above, follow this protocol:

- NMR Preparation:
  - Dissolve 5–10 mg of the dry solid in 0.6 mL of CDCl<sub>3</sub> (Deuterated Chloroform).
  - Tip: If the sample is not fully soluble, add a drop of DMSO-d<sub>6</sub>, but be aware this may shift peaks slightly.
  - Filter the solution through a cotton plug into the NMR tube to remove any suspended solids (e.g., silica from purification).
- IR Preparation:
  - ATR Method (Preferred): Place pure solid crystal directly on the diamond/ZnSe crystal. Apply high pressure.
  - KBr Pellet: Mix 1 mg sample with 100 mg dry KBr. Grind to a fine powder and press into a transparent pellet.

## References

- Synthesis & General Properties
  - Title: Synthesis of quinoxalines via cyclization of 1,2-diamines and 1,2-dicarbonyls.[2]
  - Source: RSC Advances, 2014.
  - URL: [\[Link\]](#)
- Parent Compound Data (2,3-Diphenylquinoxaline)
  - Title: Quinoxaline, 2,3-diphenyl- (Spectral Data).[1][3]
  - Source: NIST Chemistry WebBook.
  - URL: [\[Link\]](#)
- Analog Comparison (Bis-chloro derivative)

- Title: 2,3-Bis(4-chlorophenyl)
- Source: Acta Crystallographica Section E, 2007.[4]
- URL: [\[Link\]](#)

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